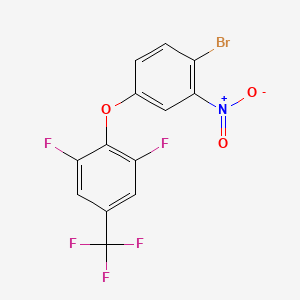
2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of bromine, nitro, phenoxy, difluoro, and trifluoromethyl groups, making it a molecule of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group into the aromatic ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Phenoxy Substitution: Formation of the phenoxy group through nucleophilic aromatic substitution.
Fluorination: Introduction of fluorine atoms into the aromatic ring.
Trifluoromethylation: Addition of the trifluoromethyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate catalysts for fluorination and trifluoromethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki or Heck coupling.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups into the aromatic ring.
科学研究应用
2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-3-nitro-phenoxy)-1,3-difluorobenzene
- 2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-methylbenzene
- 2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-chlorobenzene
Uniqueness
The presence of the trifluoromethyl group in 2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These characteristics distinguish it from similar compounds and make it a valuable molecule for various applications.
属性
分子式 |
C13H5BrF5NO3 |
|---|---|
分子量 |
398.08 g/mol |
IUPAC 名称 |
2-(4-bromo-3-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrF5NO3/c14-8-2-1-7(5-11(8)20(21)22)23-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H |
InChI 键 |
XVRQSYSURLPFDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



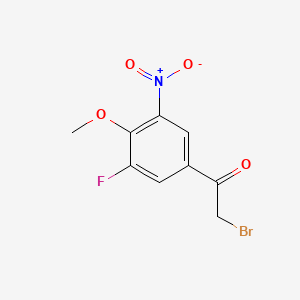
![5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13429992.png)
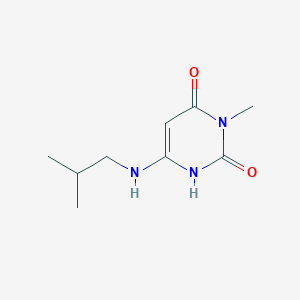
![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)

![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)


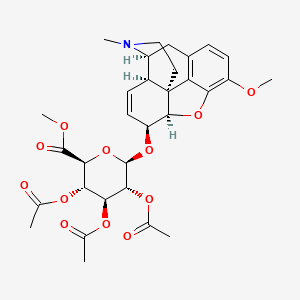
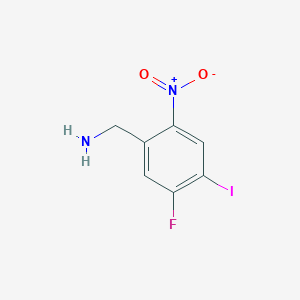
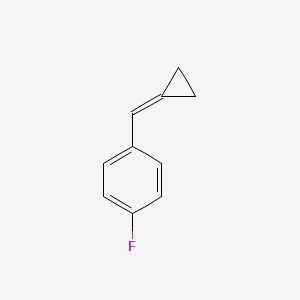

![3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
